N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride
Description
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride is a pyrazole-derived amine hydrochloride salt. Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications due to their structural versatility and bioactivity . This compound features a pyrazole core substituted with ethyl, methyl, and aminomethyl groups, with a hydrochloride counterion enhancing its solubility and stability.
Properties
Molecular Formula |
C12H20ClN5 |
|---|---|
Molecular Weight |
269.77 g/mol |
IUPAC Name |
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H19N5.ClH/c1-5-17-12(9(2)6-14-17)7-13-11-8-16(4)15-10(11)3;/h6,8,13H,5,7H2,1-4H3;1H |
InChI Key |
LKSRBJIEEULFNF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C)CNC2=CN(N=C2C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride typically involves the reaction of 2-ethyl-4-methylpyrazole with 1,3-dimethylpyrazole-4-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form.
Chemical Reactions Analysis
Types of Reactions
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Biological Activity
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,3-dimethylpyrazol-4-amine; hydrochloride is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Where represent the number of carbon, hydrogen, and nitrogen atoms respectively. The specific arrangement of the pyrazole rings contributes to its biological activity.
Research indicates that pyrazole derivatives exhibit a range of biological activities, including:
- Antitumor Activity : Several studies have shown that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Pyrazoles have been documented to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
- Antimicrobial Properties : Certain pyrazole compounds demonstrate significant antibacterial and antifungal activity.
Antitumor Activity
Recent studies have highlighted the efficacy of N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,3-dimethylpyrazol-4-amine; hydrochloride against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 3.79 | Apoptosis |
| A549 | 26.00 | Cell Cycle Arrest |
| Hep-2 | 3.25 | Cytotoxicity |
These results suggest that the compound can effectively inhibit tumor growth through multiple pathways.
Anti-inflammatory Activity
The compound has also shown promising results in reducing inflammation. In vitro studies indicate that it can downregulate the expression of inflammatory markers such as TNF-alpha and IL-6.
Antimicrobial Activity
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,3-dimethylpyrazol-4-amine; hydrochloride has been tested against various bacterial strains with notable success:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
| Candida albicans | 20 µg/mL |
These findings support its potential use as an antimicrobial agent.
Case Studies
- Antitumor Efficacy in Vivo : A study conducted on mice bearing xenograft tumors demonstrated that treatment with N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,3-dimethylpyrazol-4-amine; hydrochloride resulted in a significant reduction in tumor size compared to control groups.
- Inflammatory Response Reduction : In a model of acute inflammation induced by carrageenan, administration of the compound led to a marked decrease in edema formation.
Comparison with Similar Compounds
Notes:
- Fluorine Substitution : The presence of fluorine in analogs (e.g., 2-fluoroethyl or difluoromethyl groups) increases metabolic stability and membrane permeability compared to the target compound’s ethyl/methyl substituents .
Physicochemical and Functional Differences
- Solubility : Hydrochloride salts generally improve aqueous solubility. However, fluorinated analogs (e.g., C₁₂H₁₉ClFN₅) may exhibit lower solubility in polar solvents due to increased hydrophobicity .
- Stability : Difluoromethyl groups (CAS 1946813-55-3) confer resistance to oxidative degradation compared to alkyl-substituted pyrazoles .
- Synthetic Complexity : The target compound’s synthesis likely involves multi-step alkylation and amination, similar to Example 27 in , which describes the preparation of 3-chloro-N-ethyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine hydrochloride .
Research and Application Insights
- Biological Activity: Pyrazole amines are often explored as kinase inhibitors or GPCR modulators. Fluorinated derivatives (e.g., C₁₂H₁₉ClFN₅) show enhanced selectivity in enzyme inhibition assays compared to non-fluorinated analogs .
- Toxicological Profiles : While specific data for the target compound are unavailable, structurally related substances like N-hydroxy-MDA (hydrochloride) (CAS 74341-83-6) are flagged for research use only, emphasizing the need for rigorous safety assessments in analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
